molecular formula C9H17NO2 B2783330 tert-Butyl 3-(Dimethylamino)acrylate CAS No. 818-00-8

tert-Butyl 3-(Dimethylamino)acrylate

Cat. No.: B2783330
CAS No.: 818-00-8
M. Wt: 171.24
InChI Key: DRZNUNSHBFDHEZ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(Dimethylamino)acrylate, also known by its CAS number 818-00-8, is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24. This compound is a derivative of propenoic acid and is characterized by the presence of a dimethylamino group and a tert-butyl ester group. It is commonly used in various chemical reactions and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Tert-Butyl 3-(Dimethylamino)acrylate, also known as 2-Propenoic acid, 3-(dimethylamino)-, 1,1-dimethylethyl ester, is primarily used as a monomer in the synthesis of various types of polymers . Its primary targets are therefore the polymer chains it helps form. The compound’s bulky, hydrophobic moiety and high reactivity of acrylates make it an effective monomer .

Mode of Action

The compound can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It undergoes free-radical polymerization, a common method used to produce polymeric materials . The bulky tert-butyl moiety of the compound leads to high hydrophobicity, reduces polymer chain entanglements, and promotes interlocking between different polymer chains .

Biochemical Pathways

The compound’s primary biochemical pathway involves the polymerization of the monomer to form polymers. This process is often mediated by other compounds, such as cobalt porphyrin . The resulting polymers can exhibit a variety of properties, depending on the other monomers involved in the polymerization process .

Pharmacokinetics

Safety data sheets indicate that the compound may be toxic if inhaled, and it may cause skin irritation and allergic skin reactions .

Result of Action

The primary result of the action of this compound is the formation of polymers with desirable characteristics. These polymers can exhibit high hydrophobicity, improved alkaline hydrolytic stability, excellent weatherability, reduced viscosity at high solid content, enhanced opacity in coatings, improved cohesion, and good interaction with associative thickeners .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. For instance, the compound’s polymerization rate and activation energy can vary with temperature . Additionally, safety data sheets recommend using the compound only outdoors or in a well-ventilated area, and avoiding release to the environment due to its potential toxicity .

Preparation Methods

The synthesis of tert-Butyl 3-(Dimethylamino)acrylate typically involves the esterification of propenoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the product.

Chemical Reactions Analysis

tert-Butyl 3-(Dimethylamino)acrylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different esters or amides.

    Polymerization: This compound can undergo polymerization reactions to form polymers with various applications in materials science.

Scientific Research Applications

tert-Butyl 3-(Dimethylamino)acrylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are utilized in coatings, adhesives, and sealants.

    Biology: This compound is employed in the development of biomaterials and drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Medicine: It is investigated for its potential use in controlled drug release formulations and as a component in medical devices.

    Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.

Comparison with Similar Compounds

tert-Butyl 3-(Dimethylamino)acrylate can be compared with other similar compounds, such as:

    2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester:

    2-Propenoic acid, 2-(dimethylamino)-, 1,1-dimethylethyl ester: This compound has a similar structure but differs in the position of the dimethylamino group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl (E)-3-(dimethylamino)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H,1-5H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZNUNSHBFDHEZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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